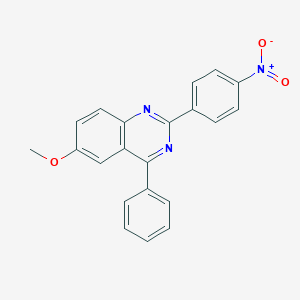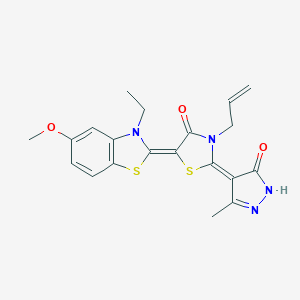![molecular formula C21H25ClN2O5S B413504 N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B413504.png)
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro, methoxy, and sulfonyl group attached to an anilino moiety, along with a tetrahydrofuranylmethyl acetamide group.
准备方法
The synthesis of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 5-chloro-2-methoxyaniline, which is then reacted with 4-methylbenzenesulfonyl chloride to form the sulfonyl derivative. This intermediate is further reacted with tetrahydro-2-furanylmethylamine and acetic anhydride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups, leading to the formation of various substituted derivatives. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
科学研究应用
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloro and methoxy groups may also contribute to binding affinity and specificity. The tetrahydrofuranylmethyl acetamide moiety can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
相似化合物的比较
Similar compounds to N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide include:
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares structural similarities but differs in the presence of a sulfamoyl group instead of a sulfonyl group.
4-chloro-N-methyl-3-[(methylamino)sulfonyl]benzamide: This compound has a similar sulfonyl group but differs in the substitution pattern and the presence of a methylamino group.
2-chloro-5-methylpyridine: Although structurally simpler, this compound shares the chloro and methyl groups, making it a useful comparison for studying the effects of these substituents.
The uniqueness of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide lies in its combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C21H25ClN2O5S |
|---|---|
分子量 |
453g/mol |
IUPAC 名称 |
2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H25ClN2O5S/c1-15-5-8-18(9-6-15)30(26,27)24(19-12-16(22)7-10-20(19)28-2)14-21(25)23-13-17-4-3-11-29-17/h5-10,12,17H,3-4,11,13-14H2,1-2H3,(H,23,25) |
InChI 键 |
ZNOOCHBVVYXABY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2CCCO2)C3=C(C=CC(=C3)Cl)OC |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2CCCO2)C3=C(C=CC(=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(3-Chlorobenzyl)hydrazino]-4,6-di(1-piperidinyl)-1,3,5-triazine](/img/structure/B413421.png)
![(5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B413424.png)
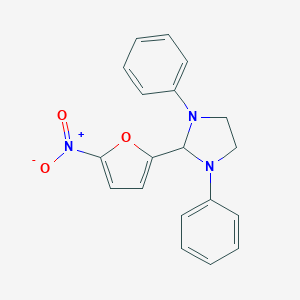
![4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B413428.png)
![6-(4-Methoxyphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B413430.png)
![8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413431.png)

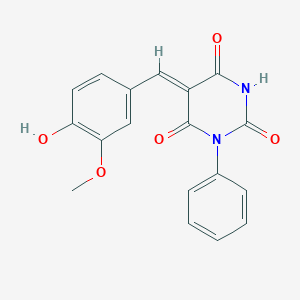
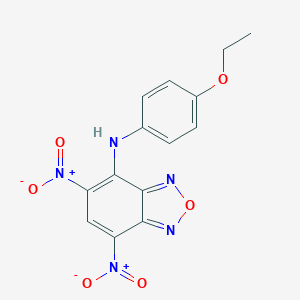
![2-{5-nitro-2-thienyl}-2,3,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B413439.png)

![(4Z)-2-(4-bromophenyl)-4-[4-(dimethylamino)benzylidene]-5-hydroxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B413442.png)
